molecular formula C7H9ClN2O3 B1461408 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride CAS No. 1171764-46-7

3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride

Cat. No.: B1461408
CAS No.: 1171764-46-7
M. Wt: 204.61 g/mol
InChI Key: AVDPBFOBSNQKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride involves several steps. One common synthetic route includes the condensation of a pyrimidine derivative with a suitable propanoic acid precursor under controlled conditions . The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2-oxopyrimidin-1-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3.ClH/c10-6(11)2-5-9-4-1-3-8-7(9)12;/h1,3-4H,2,5H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDPBFOBSNQKKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1)CCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride
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3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride
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3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride
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3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride
Reactant of Route 5
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride
Reactant of Route 6
3-(2-Oxo-1,2-dihydropyrimidin-1-yl)propanoic acid hydrochloride

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